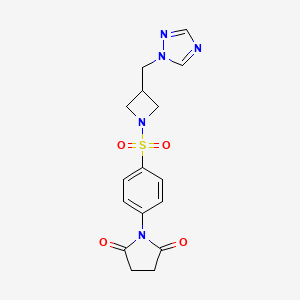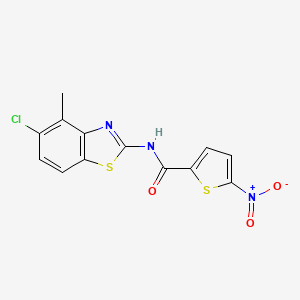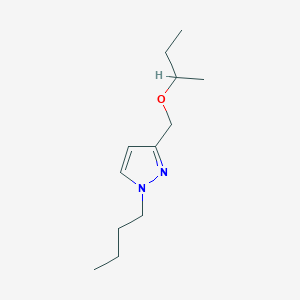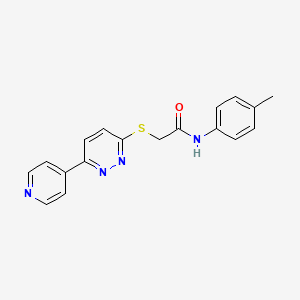
3-(Hydroxymethyl)pyridin-2(1H)-one
Descripción general
Descripción
“3-(Hydroxymethyl)pyridin-2(1H)-one” is a chemical compound with the molecular formula C5H5NO2 . It is also known by other names such as 2,3-Pyridinediol, Pyridine-2,3-diol, 2,3-Dihydroxypyridine, 3-Hydroxy-2-pyridone, and 3-Hydroxy-2-pyridinone .
Molecular Structure Analysis
The molecular structure of “3-(Hydroxymethyl)pyridin-2(1H)-one” can be represented by the InChI string: InChI=1S/C5H5NO2/c7-4-2-1-3-6-5(4)8/h1-3,7H,(H,6,8) . The molecular weight of the compound is 111.0987 .Aplicaciones Científicas De Investigación
- Imidazo [1,2-a]pyrazine , a versatile scaffold, is structurally related to 3-(Hydroxymethyl)pyridin-2(1H)-one. Researchers have explored its synthetic methods and reactivity, making it valuable for drug development . The position and pattern of substitution play a crucial role in its biological activity.
- Imidazo [1,5-a]pyridine nuclei and derivatives, similar in structure to our compound, have unique optical behaviors. These properties make them interesting for applications in optoelectronics, sensors, and imaging technologies .
- Novel heterocyclic compounds, including 2-(pyridin-2-yl) pyrimidine derivatives, have been evaluated against immortalized rat hepatic stellate cells (HSC-T6). These studies aim to uncover potential therapeutic agents for liver diseases .
Organic Synthesis and Drug Development
Photophysical Properties
Hepatic Stellate Cell Research
Mecanismo De Acción
Target of Action
Similar compounds such as 1h-pyrrolo[2,3-b]pyridine derivatives have been reported to have potent activities againstFibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy .
Mode of Action
Compounds with similar structures, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have been shown to inhibit fgfrs . They bind to FGFRs, leading to the inhibition of the receptor’s kinase activity and subsequent downstream signaling .
Biochemical Pathways
Upon binding to FGFRs, these compounds inhibit the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Result of Action
Similar compounds such as 1h-pyrrolo[2,3-b]pyridine derivatives have been shown to inhibit cell proliferation and induce apoptosis in cancer cells . They also significantly inhibit the migration and invasion of cancer cells .
Propiedades
IUPAC Name |
3-(hydroxymethyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c8-4-5-2-1-3-7-6(5)9/h1-3,8H,4H2,(H,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDAXUHZQROIJJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hydroxymethyl)pyridin-2(1H)-one | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-(2-(4-Methoxyphenyl)acetyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3009163.png)
![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(1,2,3,4-tetrahydronaphthalen-1-yl)methanone](/img/structure/B3009166.png)




![6-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-2-carbonitrile](/img/structure/B3009173.png)
![N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B3009175.png)
![6-tert-butyl-2-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B3009176.png)
![7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3009178.png)
![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide](/img/structure/B3009179.png)